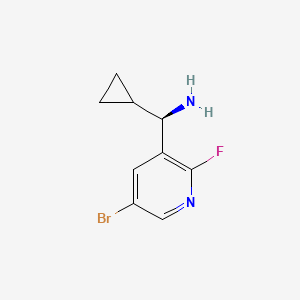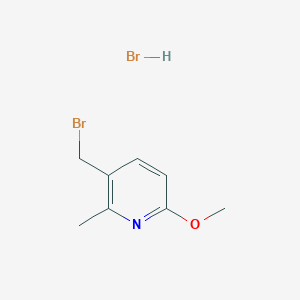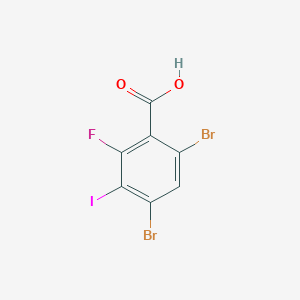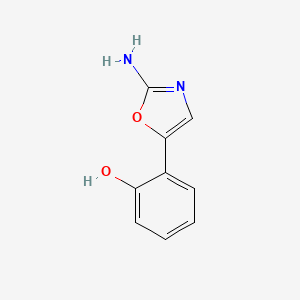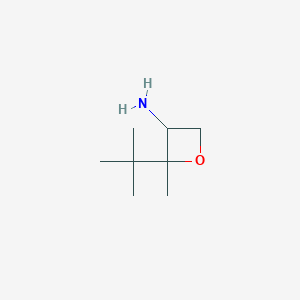![molecular formula C9H8N2O B13001786 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13001786.png)
5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: is a heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of pyridine and pyrrole, featuring a methyl group at the 5-position and an aldehyde group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with an oxidizing agent to introduce the aldehyde group at the 4-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.
Reduction: 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with specific electronic properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors, making it a candidate for anticancer and antimicrobial agents .
Industry: The compound’s unique structure makes it valuable in the development of organic semiconductors and other advanced materials used in electronics and optoelectronics .
作用机制
The mechanism of action of 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
相似化合物的比较
- 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Comparison: Compared to its analogs, 5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to the presence of the methyl group at the 5-position and the aldehyde group at the 4-position. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
属性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-4-11-9-7(2-3-10-9)8(6)5-12/h2-5H,1H3,(H,10,11) |
InChI 键 |
ZDZNNMSRRQFQDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2C(=C1C=O)C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)
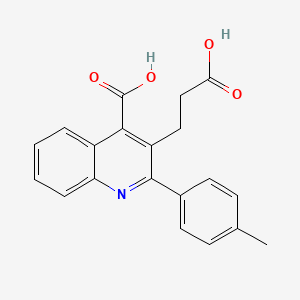
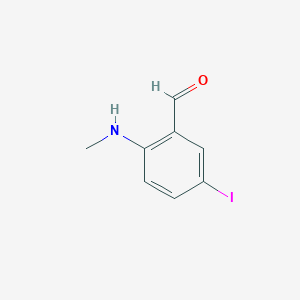


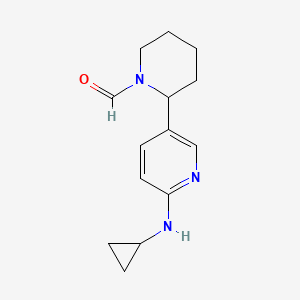
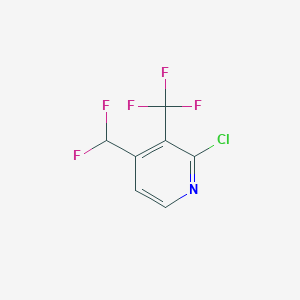
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)
